Dot1L-IN-1

Dot1L inhibition Biochemical assay Enzyme kinetics

Dot1L-IN-1 (CAS 2088518-50-5) is a structurally novel, non-nucleoside Dot1L inhibitor developed via fragment-linking, targeting the SAM-binding pocket. With a Ki of 2 pM—40-fold tighter than pinometostat (Ki=80 pM)—it delivers superior target engagement. It suppresses H3K79 dimethylation (IC50=3 nM, HeLa), HoxA9 promoter activity (IC50=17 nM, Molm-13), and MV4-11 proliferation (IC50=5 nM). Its distinct scaffold enables scaffold-specific selectivity and resistance profiling versus nucleoside analogs like EPZ-5676 and EPZ004777. Ideal for MLL-rearranged leukemia research and combination studies. Always confirm current pricing via supplier quotation due to batch-dependent availability.

Molecular Formula C32H36ClN9O2S
Molecular Weight 646.2 g/mol
CAS No. 2088518-50-5
Cat. No. B3028458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDot1L-IN-1
CAS2088518-50-5
Molecular FormulaC32H36ClN9O2S
Molecular Weight646.2 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=N1)C2=C(SC3=C2C=C(C=C3)NC(=O)NCC(=O)NCCCN(C)C4CCCN(C4)C5=NC=NC6=C5C=CN6)Cl
InChIInChI=1S/C32H36ClN9O2S/c1-20-23(7-3-11-34-20)28-25-16-21(8-9-26(25)45-29(28)33)40-32(44)37-17-27(43)35-12-5-14-41(2)22-6-4-15-42(18-22)31-24-10-13-36-30(24)38-19-39-31/h3,7-11,13,16,19,22H,4-6,12,14-15,17-18H2,1-2H3,(H,35,43)(H,36,38,39)(H2,37,40,44)/t22-/m1/s1
InChIKeyXASXTBSHBDYHAT-JOCHJYFZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dot1L-IN-1 (CAS 2088518-50-5) for Sale: Potent Dot1L Histone Methyltransferase Inhibitor


Dot1L-IN-1 (CAS 2088518-50-5) is a highly potent, selective, and structurally novel small-molecule inhibitor of the histone methyltransferase Dot1L [1]. It was developed via a fragment-linking approach targeting the S-adenosylmethionine (SAM) binding pocket, distinguishing it from earlier nucleoside-based analogs [1]. Dot1L-IN-1 exhibits a Ki of 2 pM against Dot1L in biochemical assays and demonstrates significant cellular activity by inhibiting H3K79 dimethylation in HeLa cells with an IC50 of 3 nM, as well as suppressing HoxA9 promoter activity in Molm-13 cells with an IC50 of 17 nM [1]. Its potent activity in MLL-rearranged leukemia models, specifically inhibiting the proliferation of MV4-11 cells with an IC50 of 5 nM, highlights its targeted anti-leukemic potential [1].

Dot1L-IN-1 vs. EPZ-5676, EPZ004777, and SGC0946: Why Substitution is Problematic


Substituting Dot1L-IN-1 with other in-class Dot1L inhibitors like pinometostat (EPZ-5676), EPZ004777, or SGC0946 is not scientifically equivalent due to significant differences in their biochemical potency, structural scaffolds, and resulting cellular activity profiles. Dot1L-IN-1, with its 2 pM Ki, exhibits 40-fold higher affinity for Dot1L compared to the clinically investigated pinometostat (Ki = 80 pM) [1]. This difference stems from a non-nucleoside, fragment-linked core that binds the SAM pocket with unique interactions, diverging from the nucleoside-based chemotypes of EPZ-5676 and EPZ004777 [1]. Such discrepancies in target engagement directly impact the extent of H3K79 dimethylation inhibition and subsequent downregulation of leukemogenic gene programs (e.g., HOXA9), ultimately affecting anti-proliferative efficacy in MLL-rearranged models. The evidence below quantifies these critical differentiators.

Dot1L-IN-1 (CAS 2088518-50-5) Quantitative Comparison vs. EPZ-5676, EPZ004777, and SGC0946


Biochemical Potency: Dot1L-IN-1 (Ki = 2 pM) vs. EPZ-5676 (Ki = 80 pM)

Dot1L-IN-1 demonstrates a 40-fold higher binding affinity for the Dot1L enzyme compared to pinometostat (EPZ-5676) under identical experimental parameters [1]. The Ki value of Dot1L-IN-1 is 2 pM, whereas EPZ-5676 exhibits a Ki of 80 pM [1]. This difference arises from Dot1L-IN-1's unique non-nucleoside, fragment-linked scaffold that makes distinct interactions within the SAM binding pocket [1].

Dot1L inhibition Biochemical assay Enzyme kinetics

Cellular Target Engagement: H3K79 Dimethylation Inhibition in HeLa Cells

Dot1L-IN-1 potently inhibits H3K79 dimethylation, the direct product of Dot1L catalysis, in HeLa cells with an IC50 of 3 nM [1]. In comparison, pinometostat (EPZ-5676) achieves a similar cellular IC50 of 2.6 nM for H3K79 dimethylation in MV4-11 cells [2], and EPZ004777 has been shown to inhibit H3K79 methylation in various MLL-rearranged cell lines with IC50 values in the low nanomolar range [3]. SGC0946, a brominated analogue of EPZ004777, inhibits DOT1L in vitro with an IC50 of 8.8 nM, demonstrating improved potency over EPZ004777 (IC50 = 84 nM) [4]. Dot1L-IN-1's 3 nM IC50 confirms its potent cellular activity and direct engagement of the target pathway [1].

Histone methylation Cellular assay Target engagement

Functional Pathway Inhibition: HoxA9 Promoter Activity Suppression

Dot1L-IN-1 suppresses the activity of the HoxA9 promoter in Molm-13 cells with an IC50 of 17 nM [1]. HOXA9 is a critical leukemogenic gene whose overexpression is driven by aberrant H3K79 methylation in MLL-rearranged leukemias [2]. While pinometostat (EPZ-5676) also downregulates HOXA9 expression, the specific IC50 for promoter activity is not directly reported [2]. EPZ004777 has been shown to significantly down-regulate HOXA9 expression in MLL-rearranged cells [3]. The 17 nM IC50 of Dot1L-IN-1 provides a quantitative metric for its functional impact on this key oncogenic pathway [1].

Leukemia Transcriptional regulation HoxA9

Anti-Proliferative Activity: MV4-11 MLL-Rearranged Leukemia Cell Line

Dot1L-IN-1 effectively inhibits the proliferation of the human MLL-rearranged leukemia cell line MV4-11, which harbors the oncogenic MLL-AF4 fusion, with an IC50 of 5 nM [1]. In comparison, pinometostat (EPZ-5676) inhibits MV4-11 cell proliferation with an IC50 of 3.5 nM [2] or 9 nM [3] depending on the study, demonstrating that Dot1L-IN-1 is essentially equipotent in this disease-relevant model. EPZ004777 also exhibits anti-proliferative activity against MV4-11 cells, though a direct IC50 comparison is not available [4]. SGC0946 has been shown to kill MLL-AF9 transformed cells at 1-5 μM, but not MV4-11 cells specifically [5].

Leukemia Cell proliferation MLL-AF4

Structural Novelty: Non-Nucleoside SAM-Competitive Chemotype

Dot1L-IN-1 (compound 7) was discovered using a fragment-linking approach and possesses a structurally novel non-nucleoside chemotype that binds to the SAM pocket of Dot1L [1]. In contrast, EPZ-5676, EPZ004777, and SGC0946 are nucleoside-based analogs that mimic SAM [REFS-2, REFS-3]. The distinct chemical scaffold of Dot1L-IN-1 may confer a different selectivity profile, physicochemical properties, and potential for circumventing resistance mechanisms that may arise with prolonged use of nucleoside-based inhibitors [1].

Drug design Chemical probe SAM-competitive

Dot1L-IN-1 (CAS 2088518-50-5): Recommended Research Applications


Investigating Dot1L-Dependent Transcriptional Programs in MLL-Rearranged Leukemia

Use Dot1L-IN-1 (5 nM – 17 nM) to study the role of H3K79 dimethylation and HoxA9 promoter activity in MLL-rearranged leukemia cell lines such as MV4-11 and Molm-13. Its potent inhibition of these pathways provides a robust tool for dissecting Dot1L-driven oncogenic mechanisms [1].

Comparison of SAM-Competitive Inhibitor Chemotypes in Drug Discovery

Employ Dot1L-IN-1 as a structurally distinct, non-nucleoside comparator to nucleoside-based inhibitors like EPZ-5676 or EPZ004777. This allows for the evaluation of scaffold-specific effects on selectivity, cellular potency, and potential resistance mechanisms in MLL-rearranged leukemia models [REFS-1, REFS-2, REFS-3].

Combination Therapy Studies with Standard-of-Care Agents in AML

Utilize Dot1L-IN-1 in combination with agents like cytarabine or hypomethylating drugs in MV4-11 and other AML cell lines to assess synergistic anti-leukemic effects. Given its potency similar to EPZ-5676, which shows synergy with these agents, Dot1L-IN-1 is a suitable tool for such investigations [REFS-1, REFS-4].

Development and Validation of H3K79 Methylation Biomarker Assays

Use Dot1L-IN-1 as a positive control inhibitor in cellular assays (e.g., HeLa cells, IC50 = 3 nM for H3K79me2) to develop or validate immunoassays, Western blot protocols, or mass spectrometry methods for quantifying H3K79 methylation status [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dot1L-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.